Cas no 2137502-98-6 (1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester)
![1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester structure](https://ja.kuujia.com/scimg/cas/2137502-98-6x500.png)
1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester 化学的及び物理的性質
名前と識別子
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- 1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester
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- インチ: 1S/C23H23NO5/c25-21(26)20-14-29-23(11-5-6-12-23)24(20)22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,26)
- InChIKey: JOCBPIUCWMPMTG-UHFFFAOYSA-N
- SMILES: O1C2(CCCC2)N(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C(C(O)=O)C1
1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-691532-5.0g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid |
2137502-98-6 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-691532-0.1g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid |
2137502-98-6 | 0.1g |
$1144.0 | 2023-05-26 | ||
Enamine | EN300-691532-0.25g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid |
2137502-98-6 | 0.25g |
$1196.0 | 2023-05-26 | ||
Enamine | EN300-691532-2.5g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid |
2137502-98-6 | 2.5g |
$2548.0 | 2023-05-26 | ||
Enamine | EN300-691532-10.0g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid |
2137502-98-6 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-691532-0.05g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid |
2137502-98-6 | 0.05g |
$1091.0 | 2023-05-26 | ||
Enamine | EN300-691532-0.5g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid |
2137502-98-6 | 0.5g |
$1247.0 | 2023-05-26 | ||
Enamine | EN300-691532-1.0g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid |
2137502-98-6 | 1g |
$1299.0 | 2023-05-26 |
1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) esterに関する追加情報
1-Oxa-4-Azaspiro[4.4]Nonane-3,4-Dicarboxylic Acid, 4-(9H-Fluoren-9-Ylmethyl) Ester
The compound with CAS number 2137502-98-6, known as 1-Oxa-4-Azaspiro[4.4]Nonane-3,4-Dicarboxylic Acid, 4-(9H-Fluoren-9-Ylmethyl) Ester, is a complex organic molecule with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The spiro structure in this molecule is formed by a four-membered ring (the oxacycle) and a four-membered ring containing an amine group (the azacycle). The presence of the fluorenylmethyl ester group adds to the complexity and functionality of this molecule.
Recent studies have highlighted the potential of spiro compounds like this one in various fields, including drug delivery systems and catalysis. The spiro[4.4]nonane framework provides a rigid and compact structure, which is advantageous for designing molecules with specific pharmacokinetic properties. The dicarboxylic acid moiety can serve as a versatile functional group for further chemical modifications, such as esterification or amidation, enabling the creation of derivatives with tailored functionalities.
The synthesis of this compound involves a multi-step process that typically includes the formation of the spirocyclic core followed by the introduction of the fluorenylmethyl ester group. Researchers have explored various synthetic strategies to optimize the yield and purity of this compound. For instance, a recent study reported the use of a microwave-assisted synthesis to accelerate the formation of the spirocyclic structure while maintaining high stereochemical control.
One of the most intriguing aspects of this compound is its potential application in drug delivery systems. The fluorenylmethyl ester group can act as a protecting group for carboxylic acids, making it possible to design prodrugs that are stable in circulation but release active pharmaceutical ingredients upon enzymatic cleavage. This property has been exploited in recent studies to develop targeted drug delivery systems for cancer therapy.
In addition to its pharmacological applications, this compound has also been studied for its role in catalysis. The spirocyclic structure provides a unique environment for catalytic active sites, making it a promising candidate for designing enantioselective catalysts. Recent research has demonstrated that derivatives of this compound can efficiently catalyze asymmetric aldol reactions, showcasing its potential in organic synthesis.
The physical and chemical properties of this compound have been extensively characterized using modern analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided valuable insights into its molecular geometry and stereochemistry, which are critical for understanding its reactivity and biological activity.
In conclusion, 1-Oxa-4-Azaspiro[4.4]Nonane-3,4-Dicarboxylic Acid, 4-(9H-Fluoren-9-Ylmethyl) Ester is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique spirocyclic structure and functional groups make it an attractive target for further research and development.
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